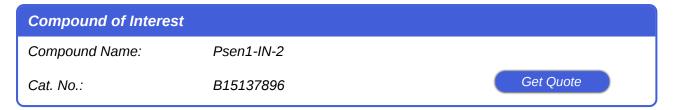


Application Notes and Protocols for Psen1-IN-2 Administration in Rodent Studies

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Introduction

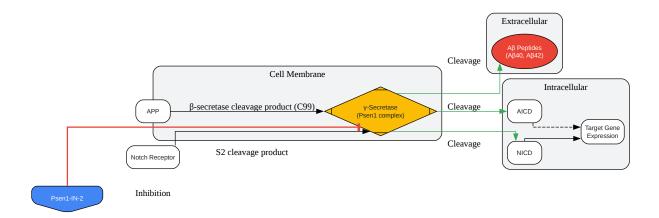
Psen1-IN-2 is a potent, selective, and brain-penetrant small molecule inhibitor of Presenilin-1 (Psen1), the catalytic subunit of the γ-secretase complex. By inhibiting Psen1, **Psen1-IN-2** effectively modulates the cleavage of the Amyloid Precursor Protein (APP), leading to a reduction in the production of amyloid-beta ($A\beta$) peptides, particularly the aggregation-prone $A\beta42$. These application notes provide detailed protocols for the administration of **Psen1-IN-2** to rodent models for preclinical research in Alzheimer's disease and other neurological conditions where γ-secretase activity is implicated.

Mechanism of Action

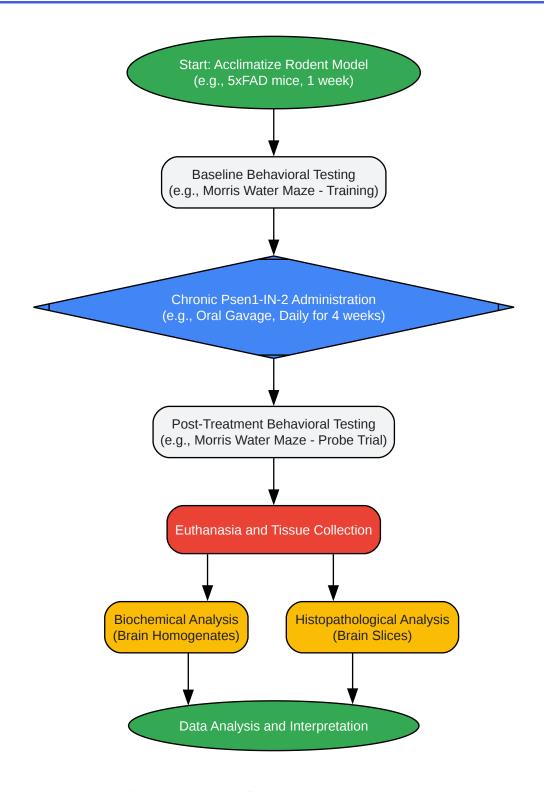
Psen1-IN-2 acts as a non-competitive inhibitor of the γ -secretase complex. It binds to an allosteric site on Psen1, inducing a conformational change that prevents the proper docking and processing of APP C-terminal fragments (APP-CTFs). This leads to a dose-dependent reduction in the generation of A β 40 and A β 42. Due to its mechanism, **Psen1-IN-2** may also affect the processing of other γ -secretase substrates, such as Notch, which should be considered in the experimental design.

Signaling Pathway









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